molecular formula C12H19ClN2O2S B1433525 4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride CAS No. 1798748-37-4

4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride

Cat. No. B1433525
CAS RN: 1798748-37-4
M. Wt: 290.81 g/mol
InChI Key: UUHNCCYOAPOSRL-UHFFFAOYSA-N
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Description

The compound “4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride” is a thiazolidine derivative. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen . They are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties .


Molecular Structure Analysis

The molecular structure of this compound would include a thiazolidine ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. Attached to this ring would be a phenyl ring and a methylamino group .


Chemical Reactions Analysis

Thiazolidine derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring. They can participate in reactions such as oxidation, reduction, and various substitution reactions .

Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Synthesis : Research into thiazolidine derivatives, including structures similar to the specified compound, has led to the development of novel heterocyclic compounds with potential antimicrobial activities. For instance, a study detailed the synthesis of bioactive heteroaryl thiazolidine-2,4-diones through condensation reactions, revealing their antimicrobial efficacy against various pathogens like Staphylococcus aureus, Proteus vulgaris, and Candida albicans (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

  • Alkylation Studies : Another study focused on the alkylation of cyclic thioureas by α-halocarboxylic acids and their esters, leading to compounds that upon hydrolysis yield thiazolidine derivatives. These findings suggest a methodology for generating structurally diverse thiazolidine-based compounds with potential for further chemical transformations (Kushakova et al., 2006).

  • Anticancer and Anti-inflammatory Properties : The synthesis and evaluation of thiazolidine derivatives have also extended into exploring their anticancer and anti-inflammatory potentials. For instance, one compound demonstrated significant in vitro activity against breast cancer cell lines (MCF-7) and exhibited a nonhemolytic, nontoxic effect on human blood cells, suggesting its potential as a therapeutic agent (Uwabagira & Sarojini, 2019).

  • Antimicrobial Evaluation : The evaluation of thiazolidine-2,4-dione derivatives for their antimicrobial activity against a range of bacterial and fungal strains has been a subject of interest. Compounds synthesized from thiazolidine-2,4-dione precursors have shown promising antibacterial activity against gram-positive bacteria and excellent antifungal activity, highlighting their potential as antimicrobial agents (Prakash et al., 2011).

Chemical Properties and Synthesis Techniques

  • Chemical Reactivity and Synthesis : Studies have also explored the chemical reactivity of thiazolidine derivatives towards various nucleophiles, leading to the synthesis of new heterocyclic moieties. These research efforts contribute to the understanding of the chemical behavior of thiazolidine compounds and open up avenues for the development of novel compounds with potential application in medicinal chemistry (Guirado et al., 2006).

Future Directions

Thiazolidine derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on the synthesis of new derivatives, investigation of their biological activities, and development of potential therapeutic applications .

properties

IUPAC Name

N-methyl-1-[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c1-10-8-14(17(15,16)9-10)12-5-3-4-11(6-12)7-13-2;/h3-6,10,13H,7-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHNCCYOAPOSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(S(=O)(=O)C1)C2=CC=CC(=C2)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
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4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
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4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
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4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
Reactant of Route 5
4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
Reactant of Route 6
4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride

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